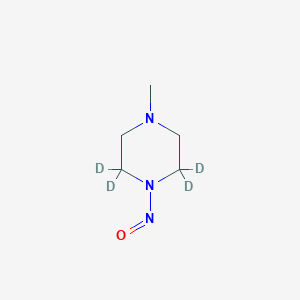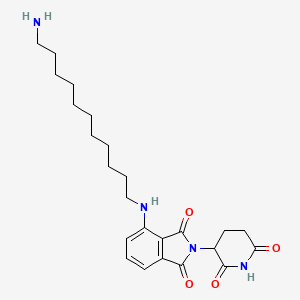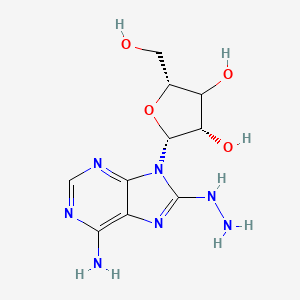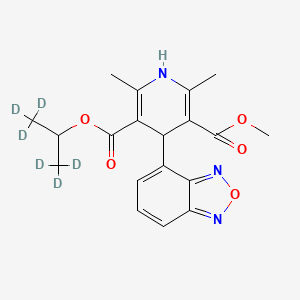
N-Methyl-N'-nitrosopiperazine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is primarily used in scientific research as a reagent in organic synthesis. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-nitrosopiperazine-d4 typically involves the deuteration of N-Methyl-N’-nitrosopiperazine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Methyl-N’-nitrosopiperazine-d4 involves large-scale deuteration processes. These methods are optimized for high yield and purity, often utilizing specialized equipment and techniques to maintain the integrity of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-nitrosopiperazine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various compounds, including those with antimicrobial and anthelmintic properties.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neurotropic and cardiovascular effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-nitrosopiperazine-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems. This compound can affect various cellular processes, including gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N’-nitrosopiperazine: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.
1-Methyl-4-nitrosopiperazine-d4: Another deuterium-labeled analog with similar properties.
1-Nitroso-4-methylpiperazine-d4: A related compound with slight structural differences.
Uniqueness
N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise data is crucial.
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2 |
Clave InChI |
CEAIOKFZXJMDAS-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H] |
SMILES canónico |
CN1CCN(CC1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)


